4-((2,4-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
CAS No.: 1860842-84-7
Cat. No.: VC7703027
Molecular Formula: C15H22N2O6
Molecular Weight: 326.349
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1860842-84-7 |
|---|---|
| Molecular Formula | C15H22N2O6 |
| Molecular Weight | 326.349 |
| IUPAC Name | 4-(2,4-dimethoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C15H22N2O6/c1-22-10-4-5-11(13(8-10)23-2)17-14(19)9-12(15(20)21)16-6-3-7-18/h4-5,8,12,16,18H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21) |
| Standard InChI Key | RFWFDPDDYVUORE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)OC |
Introduction
Key Findings
4-((2,4-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid (CAS 1860842-84-7) is a synthetic organic compound characterized by a multifunctional structure combining aromatic, amide, and carboxylic acid moieties. With a molecular formula of and a molecular weight of 326.349 g/mol, this molecule exhibits unique physicochemical properties and reactivity profiles that make it a subject of interest in medicinal chemistry and materials science . While its exact biological activity remains under investigation, structural analogs suggest potential applications in enzyme inhibition and drug intermediate synthesis .
Chemical Identity and Structural Features
Molecular Composition and Identity
The compound’s IUPAC name, 4-(2,4-dimethoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, reflects its intricate architecture. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1860842-84-7 |
| Molecular Formula | |
| Molecular Weight | 326.349 g/mol |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)OC |
| InChIKey | RFWFDPDDYVUORE-UHFFFAOYSA-N |
| PubChem CID | 18581070 |
The structure features a 2,4-dimethoxyphenyl group linked via an amide bond to a 4-oxobutanoic acid backbone, which is further substituted with a 3-hydroxypropylamino group. This arrangement introduces hydrogen-bonding capabilities through the hydroxyl and carboxylic acid groups, while the methoxy substituents enhance lipophilicity .
Synthesis and Preparation Methods
Key Synthetic Routes
The synthesis of this compound involves multi-step organic reactions, as inferred from analogous protocols . A plausible route includes:
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Anhydride Opening: Reaction of dihydro-3-methylene-2,5-furandione with ammonium hydroxide to form a 4-carbon acid-amide intermediate .
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Functionalization: Introduction of the 2,4-dimethoxyphenyl group via nucleophilic substitution or amidation.
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Hydroxypropyl Addition: Coupling 3-hydroxypropylamine to the central carbon using carbodiimide-based activation .
Critical steps such as ozonolysis and acidic workup ensure regioselective oxidation and stabilization of the oxobutanoic acid moiety . Industrial-scale production would require optimizing solvent systems (e.g., ethanol for trituration) and temperature control to prevent degradation .
Reactivity and Degradation Pathways
Functional Group Reactivity
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Carboxylic Acid: Susceptible to esterification or salt formation.
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Amide Bond: Hydrolyzes under acidic/basic conditions to yield 2,4-dimethoxyaniline and 4-oxobutanoic acid derivatives .
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Methoxy Groups: Resist oxidation but may undergo demethylation via cytochrome P450 enzymes in biological systems .
Comparative Analysis with Structural Analogs
Morpholinopropyl Derivative (PubChem CID 16800061)
Replacing the hydroxypropyl group with a morpholinopropyl substituent increases molecular weight (363.5 g/mol) and introduces a tertiary amine, enhancing solubility in polar aprotic solvents . This modification also alters pharmacokinetic profiles, potentially improving blood-brain barrier penetration .
Future Directions
Further research should prioritize:
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